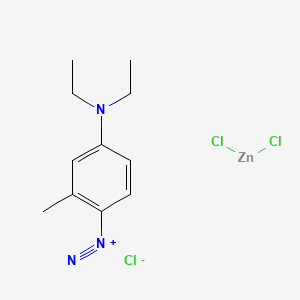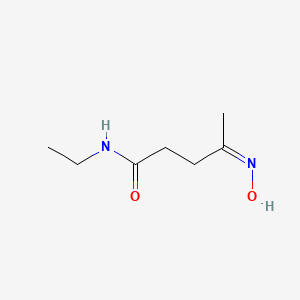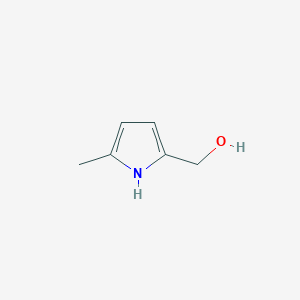
(R)-(2-bromo-1-(2-fluorophenyl)ethoxy)(tert-butyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-(2-bromo-1-(2-fluorophényl)éthoxy)(tert-butyl)diméthylsilane est un composé organique complexe qui présente une combinaison d'atomes de brome, de fluor et de silicium.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (R)-(2-bromo-1-(2-fluorophényl)éthoxy)(tert-butyl)diméthylsilane implique généralement plusieurs étapes. Une méthode courante comprend la réaction du (R)-2-bromo-1-(2-fluorophényl)éthanol avec le chlorure de tert-butyl(diméthyl)silyle en présence d'une base comme l'imidazole. La réaction est généralement effectuée dans un solvant anhydre comme le diméthylformamide à température ambiante .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de systèmes de micro-réacteurs à écoulement peut améliorer l'efficacité et la durabilité du processus .
Analyse Des Réactions Chimiques
Types de réactions
(R)-(2-bromo-1-(2-fluorophényl)éthoxy)(tert-butyl)diméthylsilane peut subir différents types de réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres nucléophiles.
Réactions d'oxydation : Le composé peut être oxydé pour former différents produits.
Réactions de réduction : Le composé peut être réduit dans des conditions spécifiques.
Réactifs et conditions courants
Substitution : Des réactifs comme l'iodure de sodium dans l'acétone peuvent être utilisés pour les réactions d'échange d'halogènes.
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : L'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont des agents réducteurs courants.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Propriétés
Formule moléculaire |
C14H22BrFOSi |
|---|---|
Poids moléculaire |
333.31 g/mol |
Nom IUPAC |
[2-bromo-1-(2-fluorophenyl)ethoxy]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H22BrFOSi/c1-14(2,3)18(4,5)17-13(10-15)11-8-6-7-9-12(11)16/h6-9,13H,10H2,1-5H3 |
Clé InChI |
VJGZTELZYNZYRS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC(CBr)C1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol Fumarate](/img/structure/B12287831.png)

![1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B12287839.png)

![2-amino-3-[5-(2-fluoroethoxy)-1H-indol-3-yl]propanoic acid](/img/structure/B12287843.png)
![[1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate](/img/structure/B12287847.png)
![[9-Fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B12287849.png)




![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine](/img/structure/B12287882.png)


